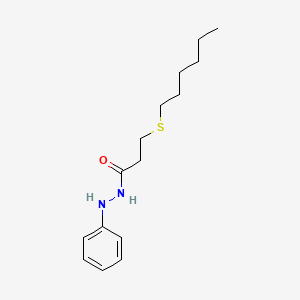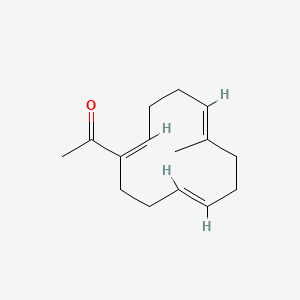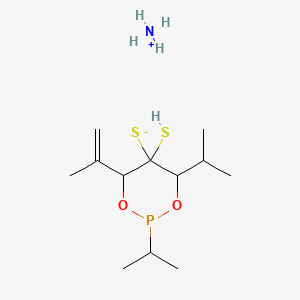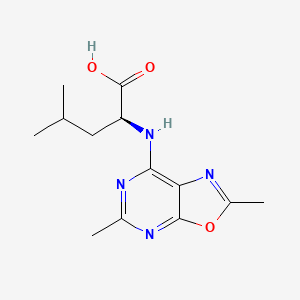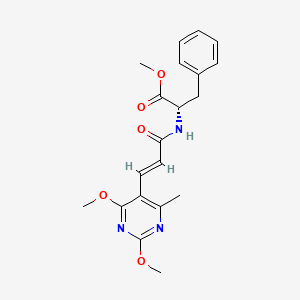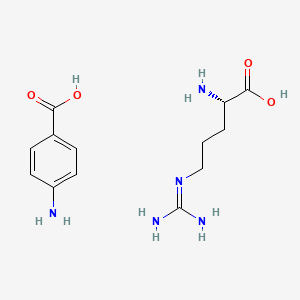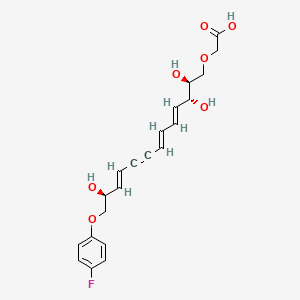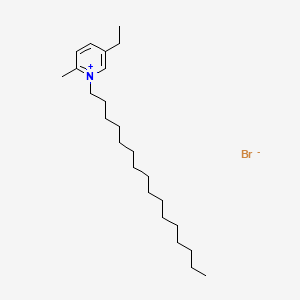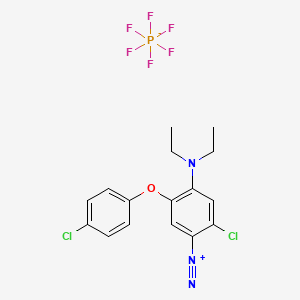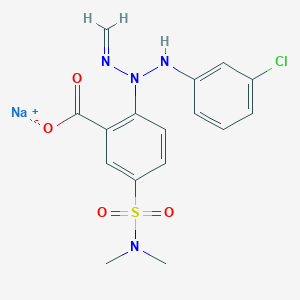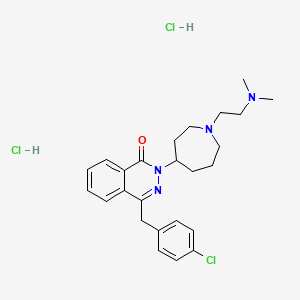
Asparaginyl-alanyl-glycyl-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asparaginyl-alanyl-glycyl-alanine is a tetrapeptide composed of the amino acids asparagine, alanine, glycine, and alanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of asparaginyl-alanyl-glycyl-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the carboxyl group: of the incoming amino acid using coupling reagents such as HBTU or DIC.
Deprotection of the amino group: of the growing peptide chain using TFA.
Coupling of the next amino acid: in the sequence.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems such as E. coli, followed by purification using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Asparaginyl-alanyl-glycyl-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes.
Oxidation: Oxidative modifications can occur at the amino acid side chains, particularly at the asparagine residue.
Cyclization: Formation of cyclic peptides through head-to-tail cyclization, often mediated by enzymes like asparaginyl endopeptidases.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic conditions using proteases.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.
Cyclization: Enzymatic cyclization using asparaginyl endopeptidases under mild conditions.
Major Products:
Hydrolysis: Individual amino acids or shorter peptide fragments.
Oxidation: Oxidized amino acid residues.
Cyclization: Cyclic peptides with enhanced stability and bioactivity.
Applications De Recherche Scientifique
Asparaginyl-alanyl-glycyl-alanine has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for designing bioactive peptides.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques
Mécanisme D'action
The mechanism of action of asparaginyl-alanyl-glycyl-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can act as a substrate for proteases, leading to its cleavage and subsequent biological effects. Additionally, it can participate in signaling pathways by binding to receptors and modulating cellular responses .
Comparaison Avec Des Composés Similaires
- Glycyl-alanyl-glycyl-alanine
- Asparaginyl-glycyl-alanyl-alanine
- Alanyl-glycyl-alanyl-glycine
Comparison: Asparaginyl-alanyl-glycyl-alanine is unique due to the presence of asparagine, which can undergo specific modifications and interactions not seen in other similar peptides. This uniqueness makes it valuable for studying asparagine-specific reactions and applications .
Propriétés
Numéro CAS |
84268-42-8 |
|---|---|
Formule moléculaire |
C12H21N5O6 |
Poids moléculaire |
331.33 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C12H21N5O6/c1-5(17-11(21)7(13)3-8(14)18)10(20)15-4-9(19)16-6(2)12(22)23/h5-7H,3-4,13H2,1-2H3,(H2,14,18)(H,15,20)(H,16,19)(H,17,21)(H,22,23)/t5-,6-,7-/m0/s1 |
Clé InChI |
IAOXXKYIZHCAQJ-ACZMJKKPSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)N |
SMILES canonique |
CC(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


